Home > Products > Screening Compounds P106715 > Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate - 1354952-77-4

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Catalog Number: EVT-1684924
CAS Number: 1354952-77-4
Molecular Formula: C11H23N3O4S
Molecular Weight: 293.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate []

  • Compound Description: This compound features a diazoacetyl group attached to the 4-position nitrogen of the piperazine ring. It's noteworthy as the first reported diazoacetamide where the diazoacetyl group is directly linked to a nitrogen atom [].

Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate []

  • Compound Description: This compound features a complex substituent on the 4-position nitrogen, incorporating a pyrimidine ring linked to a 2-hydroxyphenyl group [].

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate []

  • Compound Description: This compound possesses a 2-tert-butoxy-2-oxoethyl group attached to the piperazine nitrogen at the 4-position [].

Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate []

  • Compound Description: This sterically congested derivative contains a bulky 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl substituent on the 4-position nitrogen of the piperazine ring [].

Tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate []

  • Compound Description: This compound features a complex substituent attached to the piperazine ring, incorporating a quinoline and a pyrimidine ring system, further substituted with a methoxyphenyl group [].

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate []

  • Compound Description: This compound incorporates a 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl group attached to the 4-position nitrogen of the piperazine ring [].

Tert-butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate []

  • Compound Description: This compound possesses a complex substituent on the 4-position nitrogen of the piperazine ring, including an indoline moiety with various substituents [].

Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate []

  • Compound Description: This compound features a simple 4-nitrophenyl group attached to the piperazine nitrogen at the 4-position [].

Tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate []

  • Compound Description: This compound incorporates a 5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl group at the piperazine's 4-position [].

(E)-Tert-butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate []

  • Compound Description: This compound is characterized by an (E)-N′-hydroxycarbamimidoyl group attached to the piperazine nitrogen at the 4-position [].

Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate []

  • Compound Description: This compound is synthesized through the reduction of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which itself is derived from a copper-catalyzed amination reaction [].

Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate []

  • Compound Description: This compound is prepared via a cost-effective amination reaction and serves as a vital intermediate in synthesizing biologically active benzimidazole compounds [].

Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate []

  • Compound Description: This pyrazole derivative features a piperazine ring linked via a carbonyl spacer to a pyrazole ring, which is further substituted with chlorophenyl and fluorophenyl groups [].

Tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate []

  • Compound Description: This compound features a tert-butoxycarbonyl protecting group on the piperidine nitrogen, and a 5-bromopyridin-2-yloxy group at the 4-position [].

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate []

  • Compound Description: This compound serves as a key intermediate in the synthesis of Vandetanib, a drug used for treating medullary thyroid cancer [].

Tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate []

  • Compound Description: This compound acts as an intermediate in the synthesis of novel antiarteriosclerotics [].

(R)- and (S)-tert-Butyl 2-tert-butyl-4-methoxy-2,5-dihydroimidazole-1-carboxylate (BDI) [, ]

  • Compound Description: BDI is a chiral glycine derivative used in asymmetric synthesis for preparing enantiomerically pure amino acids [, ].
Overview

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a sulfamoylethyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and specialized pharmaceutical companies. It is often utilized in research settings for its biological properties and potential pharmacological applications.

Classification

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be classified under the following categories:

  • Chemical Class: Piperazine derivatives
  • Functional Groups: Sulfonamide, carboxylate, aliphatic amine
Synthesis Analysis

Methods

The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves several steps that may include:

  1. Formation of the Piperazine Ring: This can be achieved by reacting appropriate amines with carbonyl compounds.
  2. Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.
  3. Sulfamoylethyl Substitution: The sulfamoylethyl moiety is added through nucleophilic substitution reactions involving sulfonamide derivatives.

Technical Details

The synthesis may require specific reagents and conditions, including:

  • Reagents: Sulfonamide derivatives, tert-butyl halides, and piperazine precursors.
  • Conditions: Typically performed under inert atmosphere conditions to prevent moisture interference.
Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be represented as follows:

C13H22N2O3S\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Data

  • Molecular Weight: Approximately 278.39 g/mol
  • Molecular Formula: C₁₃H₂₂N₂O₃S
Chemical Reactions Analysis

Reactions

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate may participate in various chemical reactions, including:

  • Nucleophilic Substitution: Reacting with electrophiles due to the presence of the amine and sulfonamide groups.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis, particularly at the carboxylic acid moiety.

Technical Details

The reactivity can be influenced by factors such as solvent choice, temperature, and concentration of reactants.

Mechanism of Action

Process

The mechanism of action for tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves:

  1. Binding to Biological Targets: The compound may interact with specific receptors or enzymes in biological systems.
  2. Modulation of Biological Activity: Through these interactions, it may exert pharmacological effects such as inhibition or activation of target pathways.

Data

Research into its mechanism may reveal insights into its efficacy and safety profile in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pH Stability: Stable under neutral pH conditions but may hydrolyze under acidic or basic conditions.
  • Thermal Stability: Generally stable at room temperature; specific degradation temperatures need to be determined experimentally.
Applications

Scientific Uses

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases.
  • Biochemical Studies: For investigating the role of piperazine derivatives in biological systems.
  • Synthetic Chemistry: As an intermediate in synthesizing more complex molecules.

This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.

Synthetic Methodologies and Optimization [2] [6] [8]

Nucleophilic Substitution Strategies for Sulfamoylethyl Functionalization

The installation of the sulfamoyl moiety onto the piperazine core represents a critical transformation in synthesizing tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate (CAS: 1354952-77-4). This typically involves a two-step sequence: First, Boc-protected piperazine undergoes N-alkylation with ethylene-bridged halogenated precursors (e.g., 1-bromo-2-chloroethane), generating a terminal halide intermediate. Second, nucleophilic displacement of the halide with sulfamide (H₂NSO₂NH₂) or sulfonamide salts completes the sulfamoylation [6] [7].

Key optimization focuses on mitigating over-alkylation and ensuring regioselectivity. Employing a large excess of piperazine derivative (≥2.5 equiv) relative to the dihaloalkane forces monoalkylation at the secondary amine site. Subsequent sulfamoylation requires anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60-80°C) for 12-24 hours to achieve >75% conversion [7] [9]. Steric hindrance from the Boc group significantly suppresses dialkylation byproducts. Alternative sulfonylating agents like 2-chloroethanesulfonamide show reduced reactivity compared to bromo analogs but offer improved crystallinity in intermediates [7].

Table 1: Optimization of Sulfamoylation Reaction Parameters

Sulfonylating AgentSolventBaseTemp (°C)Time (h)Yield (%)
H₂NSO₂NH₂ + K₂CO₃DMFDIPEA801878
ClCH₂CH₂SO₂NH₂CH₃CNK₂CO₃702465
BrCH₂CH₂SO₂NHBocTHFTEA601282*

*Requires subsequent Boc deprotection [7] [9].

Carbamate Protection-Deprotection Dynamics in Piperazine Scaffolds

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for orthogonally protecting the piperazine nitrogen during sulfamoylation. Its introduction via Boc₂O (di-tert-butyl dicarbonate) occurs under Schotten-Baumann conditions: Aqueous NaOH (1-2M) or organic bases (triethylamine, DMAP) in THF/water mixtures at 0-25°C afford Boc-piperazine in >95% yield [9]. Crucially, the Boc group demonstrates remarkable stability toward the strongly nucleophilic conditions required for subsequent alkylation steps, provided reaction temperatures remain below 80°C and strongly basic or nucleophilic catalysts (e.g., primary amines) are avoided [9].

Deprotection to unmask the piperazine for further functionalization employs acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM, 25-50% v/v) quantitatively cleaves the Boc group within 1-2 hours at room temperature. HCl in dioxane (4M) offers a cheaper alternative but may precipitate the piperazine hydrochloride salt, complicating isolation [9]. Stability studies reveal that the intact Boc group withstands sulfamoylation reagents (H₂NSO₂NH₂, sulfonyl chlorides) in neutral or weakly basic environments but degrades rapidly under acidic conditions or prolonged heating above 100°C [1] [9].

Table 2: Stability of Boc Group Under Synthetic Conditions

Reaction ConditionTemp (°C)Time (h)Boc Integrity (%)Major Degradant
H₂NSO₂NH₂ / K₂CO₃ / DMF8018>98None detected
TFA/DCM (1:1)251<5tert-Butyl trifluoroacetate
Aq. HCl (1M)60315Di-tert-butyl dicarbonate
NEt₃ / THF (reflux)66895Trace dealkylation

Solvent and Catalyst Selection for Boc Group Stability

Solvent polarity and proticity critically influence Boc stability and reaction kinetics during both alkylation and sulfamoylation. Polar aprotic solvents (DMF, DMSO, acetonitrile) solubilize ionic intermediates and enhance nucleophilicity without Boc cleavage. DMF emerges as the preferred solvent for sulfamoylation due to its high dielectric constant (ε = 36.7) and ability to dissolve sulfamide salts [7] [9]. Conversely, protic solvents (MeOH, EtOH) or water accelerate Boc hydrolysis under thermal or acidic/basic conditions and are avoided after protection [9].

Catalyst selection balances reactivity against Boc lability. Organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) effectively scavenge HX (X = Br, Cl) generated during alkylation without inducing carbamate transamination. Strong inorganic bases (e.g., NaOH, KOH) or nucleophilic catalysts (e.g., DMAP, KI) risk Boc cleavage or quaternary salt formation and are generally unsuitable [7] [9]. RuCl₃ catalysis, effective for N-alkylation of unprotected piperazines, is incompatible here due to Boc sensitivity [9].

Table 3: Solvent Properties and Compatibility with Boc Protection

SolventDielectric Constant (ε)Protic/AproticBoc Stability Rating (1-5)Key Limitation
DMF36.7Aprotic5High boiling point removal
Acetonitrile37.5Aprotic5Moderate solubility of salts
THF7.6Aprotic4Low boiling point (66°C)
Dichloromethane8.9Aprotic5Poor nucleophilicity promotion
Methanol32.7Protic2Boc hydrolysis above 50°C
Water80.1Protic1Rapid hydrolysis

Comparative Analysis of Halogenated Precursors (Bromoethyl vs. Chloroacetyl Derivatives)

The choice of alkylating agent dictates reaction efficiency, purity profile, and downstream purification needs. 1-Bromo-2-chloroethane serves as the predominant precursor for installing the ethylene linker. Its high reactivity (bromide ≈1000x more reactive than chloride as leaving group) facilitates selective displacement at the bromine site by piperazine, generating a terminal chloride for subsequent sulfamoylation [7]. Disadvantages include volatility and genotoxicity concerns.

Chloroacetyl chloride offers an alternative route via N-chloroacetylation followed by sulfamoylation. However, the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon, increasing the risk of di-alkylation on piperazine even with stoichiometric control. Furthermore, reduction (e.g., with LiAlH₄) is required post-sulfamoylation to convert the -CH₂C(O)- moiety to the desired -CH₂CH₂- spacer, adding complexity and reducing overall yield [1] [7]. 2-Chloroethyl sulfonamide precursors simplify the sequence to a single alkylation step but often suffer from lower crystallinity, complicating purification and introducing potential genotoxic impurities from the synthesis of the sulfonamide-haloalkane [6] [7].

Table 4: Comparative Analysis of Halogenated Precursors

PrecursorReactivity (Relative Rate)Key AdvantageKey DisadvantageOverall Yield to Target (%)
1-Bromo-2-chloroethaneHigh (Br site >> Cl site)Selective monoalkylation; Simple workflowGenotoxicity risk; Volatility65-72
Chloroacetyl chlorideVery HighReadily availableOver-alkylation risk; Requires reduction step45-55 (after reduction)
2-ChloroethylsulfonamideModerateSingle alkylation stepPoor crystallinity; Impurity profile concerns60-68

Scalability Challenges in Multi-Step Heterocyclic Synthesis

Scaling the synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate beyond laboratory batches (100 mg - 10 g) presents distinct challenges. Exothermicity control during alkylation is critical: The reaction of Boc-piperazine with 1-bromo-2-chloroethane is highly exothermic. Scalable protocols mandate controlled addition rates (<0.1 equiv/min) and efficient cooling (jacketed reactors) to maintain temperatures below 60°C, preventing Boc degradation and thermal runaway [7] [9].

Purification bottlenecks arise from polar byproducts and unreacted sulfamide. While silica gel chromatography suffices for small scales, it becomes impractical industrially. Process optimization focuses on crystallization-driven purification: The target compound often crystallizes from mixtures of ethyl acetate/petroleum ether or isopropanol/water, while ammonium salts and oligomeric sulfonamides remain soluble. Achieving consistent crystal form and purity >98% typically requires multiple recrystallizations, impacting yield [6] [9].

Reaction monitoring and intermediate isolation add complexity. The terminal chloride intermediate is often moisture-sensitive and prone to decomposition if stored. Large-scale processes typically telescoped this intermediate directly into the sulfamoylation step without isolation. Real-time monitoring (e.g., in situ FTIR or HPLC) is essential to confirm complete consumption of the alkyl halide before initiating sulfamoylation, preventing cross-reactivity [7]. Adapting aqueous workups for multi-kilo batches also requires careful pH control during acid/base extractions to avoid hydrolysis of the sulfonamide or carbamate groups [9].

Table 5: Key Scalability Challenges and Mitigation Strategies

ChallengeLaboratory Scale PracticeScaled Process Adaptation (Pilot Plant)Critical Control Parameter
Exotherm ManagementIce-bath cooling; Slow syringe pump additionJacketed reactor with controlled feed rateAddition time >2 hours; T < 60°C
PurificationColumn chromatographyCrystallization (Ethyl acetate/heptane)Solvent ratio; Cooling ramp profile
Intermediate StabilityStore at -20°C (short term)Telescoping without isolationReaction conversion >99.5% (HPLC)
Sulfamide Excess HandlingUse 1.5 equiv; Aqueous extractionRecycling mother liquorsSolubility in IPA/water mixtures

Properties

CAS Number

1354952-77-4

Product Name

Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate

Molecular Formula

C11H23N3O4S

Molecular Weight

293.39 g/mol

InChI

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3,(H2,12,16,17)

InChI Key

ICBKYAZVWTXCMO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.